molecular formula C15H23NO B14960099 2,2-dimethyl-N-[4-(propan-2-yl)phenyl]butanamide

2,2-dimethyl-N-[4-(propan-2-yl)phenyl]butanamide

Cat. No.: B14960099
M. Wt: 233.35 g/mol
InChI Key: SJHCXWJWFRBKNQ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-[4-(propan-2-yl)phenyl]butanamide is an organic compound with a complex structure that includes a butanamide backbone substituted with dimethyl and isopropylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[4-(propan-2-yl)phenyl]butanamide typically involves the reaction of 4-isopropylphenylamine with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-[4-(propan-2-yl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2,2-Dimethyl-N-[4-(propan-2-yl)phenyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including analgesic and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various conditions due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[4-(propan-2-yl)phenyl]butanamide involves its interaction with specific molecular targets in biological systems. It may act on receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylbutanamide: Lacks the aromatic substitution, resulting in different chemical and biological properties.

    N-[4-(Propan-2-yl)phenyl]butanamide: Similar structure but without the dimethyl substitution, affecting its reactivity and applications.

Uniqueness

2,2-Dimethyl-N-[4-(propan-2-yl)phenyl]butanamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities. The presence of both dimethyl and isopropylphenyl groups distinguishes it from other related compounds and contributes to its distinct properties.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

2,2-dimethyl-N-(4-propan-2-ylphenyl)butanamide

InChI

InChI=1S/C15H23NO/c1-6-15(4,5)14(17)16-13-9-7-12(8-10-13)11(2)3/h7-11H,6H2,1-5H3,(H,16,17)

InChI Key

SJHCXWJWFRBKNQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)NC1=CC=C(C=C1)C(C)C

Origin of Product

United States

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